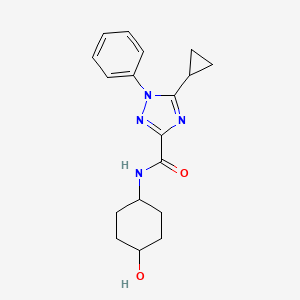![molecular formula C18H27N3O B6639799 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol is a complex organic compound that features a benzimidazole core linked to a cyclohexanol moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with propyl aldehyde under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as methyl iodide to introduce the propyl group.
Aminomethylation: The alkylated benzimidazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Cyclohexanol Introduction: Finally, the aminomethylated benzimidazole is reacted with cyclohexanone under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield a dihydrobenzimidazole derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexanone.
Reduction: 1-[[(1-Propyl-1,2-dihydrobenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent, given the known bioactivity of benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections and as an anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors involved in microbial metabolism, disrupting their function.
Pathways Involved: The compound can interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol: Similar structure but with a methyl group instead of a propyl group.
1-[[(1-Ethylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol: Contains an ethyl group instead of a propyl group.
Uniqueness
1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol is unique due to its specific propyl substitution, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetics. This makes it potentially more effective or selective in certain applications compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
1-[[(1-propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-2-12-21-16-9-5-4-8-15(16)20-17(21)13-19-14-18(22)10-6-3-7-11-18/h4-5,8-9,19,22H,2-3,6-7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKKBMDZPDHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNCC3(CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)

